

# An In-depth Technical Guide to 3-Hydroxybenzophenone (CAS: 13020-57-0)

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## Compound of Interest

Compound Name: 3-Hydroxybenzophenone

Cat. No.: B044150

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## Introduction

**3-Hydroxybenzophenone**, with the CAS registry number 13020-57-0, is an aromatic organic compound belonging to the benzophenone family. Structurally, it is characterized by a benzophenone core with a hydroxyl group substituted at the meta-position of one of the phenyl rings. This compound and its derivatives are of significant interest across various scientific disciplines, including organic synthesis, materials science, and pharmacology. Its utility stems from its strong ultraviolet (UV) absorption properties and its potential to interact with biological systems.

This technical guide provides a comprehensive overview of **3-hydroxybenzophenone**, consolidating its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields, with a focus on presenting quantitative data and detailed experimental methodologies.

## Physicochemical Properties

**3-Hydroxybenzophenone** is typically a white to light yellow crystalline solid.<sup>[1]</sup> It exhibits solubility in organic solvents such as ethanol, acetone, chloroform, and ethyl acetate, but has limited solubility in water.<sup>[1][2]</sup> The key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>10</sub> O <sub>2</sub>	[3][4]
Molecular Weight	198.22 g/mol	[3][4][5]
CAS Number	13020-57-0	[3][4][5]
Melting Point	113-115 °C	[2][5]
Boiling Point	295.53 °C (rough estimate)	[2]
Density	1.1184 g/cm <sup>3</sup> (rough estimate)	
pKa	9.18 ± 0.10 (Predicted)	[2]
LogP	2.67	
Maximum UV Absorption (λ <sub>max</sub> )	315 nm (in Ethanol)	[2]
Appearance	White to light yellow crystalline solid	[1]

## Spectroscopic Data

The structural elucidation of **3-hydroxybenzophenone** is supported by various spectroscopic techniques. Below is a summary of the expected spectral data.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **3-hydroxybenzophenone** will show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the nine protons on the two phenyl rings. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will display signals for the 13 carbon atoms in the molecule. The carbonyl carbon is the most deshielded, appearing significantly downfield (around 197 ppm). The aromatic carbons will resonate in the region of approximately 115-160 ppm. The carbon

attached to the hydroxyl group will be shifted downfield compared to the other aromatic carbons due to the electronegativity of the oxygen atom.

## Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
3600-3200 (broad)	O-H	Hydroxyl group stretching vibration
3100-3000	C-H (aromatic)	Aromatic C-H stretching
~1650 (strong)	C=O	Carbonyl (ketone) stretching
1600-1450	C=C (aromatic)	Aromatic ring C=C stretching
1300-1000	C-O	C-O stretching of the phenol

## Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak  $[M]^+$  for **3-hydroxybenzophenone** would be observed at an  $m/z$  of 198. Key fragmentation patterns would likely involve the loss of the phenyl group ( $C_6H_5$ ) to give a fragment at  $m/z$  121, and the loss of the hydroxyphenyl group ( $HO-C_6H_4$ ) to give a fragment at  $m/z$  105.

## Experimental Protocols

### Synthesis of 3-Hydroxybenzophenone via Friedel-Crafts Acylation

This protocol describes a two-step synthesis starting from 3-methoxybenzoyl chloride. The first step is a Friedel-Crafts acylation to form 3-methoxybenzophenone, followed by demethylation to yield the final product.

#### Step 1: Synthesis of 3-Methoxybenzophenone

Materials:

- 3-Methoxybenzoyl chloride
- Benzene (anhydrous)
- Aluminum chloride ( $\text{AlCl}_3$ , anhydrous)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Ice

Procedure:

- Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Place the flask in an ice bath.
- To the flask, add anhydrous aluminum chloride (1.1 equivalents). Suspend the  $\text{AlCl}_3$  in anhydrous dichloromethane.
- In the addition funnel, place a solution of 3-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
- Slowly add the 3-methoxybenzoyl chloride solution to the stirred suspension of  $\text{AlCl}_3$  in DCM, maintaining the temperature at 0-5 °C.
- After the addition of 3-methoxybenzoyl chloride, add benzene (1.0 to 1.2 equivalents) dropwise via the addition funnel.
- After the complete addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Once the reaction is complete, carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude 3-methoxybenzophenone. The product can be purified by distillation or recrystallization.

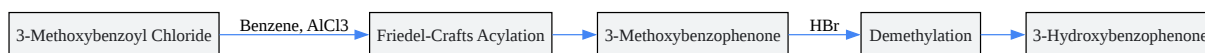
## Step 2: Demethylation to **3-Hydroxybenzophenone**

### Materials:

- 3-Methoxybenzophenone (from Step 1)
- Hydrobromic acid (HBr), 48%
- Ethanol
- Water

### Procedure:

- In a round-bottom flask, combine the 3-methoxybenzophenone obtained in the previous step with 48% hydrobromic acid.
- Heat the mixture under reflux for 8-10 hours.
- After the hydrolysis is complete, cool the reaction mixture.
- The product can be recrystallized from a mixture of equal volumes of water and alcohol to yield pure **3-hydroxybenzophenone**.[\[6\]](#)



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Synthesis workflow for **3-Hydroxybenzophenone**.

## Protocol for UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) of **3-hydroxybenzophenone**.

Materials:

- **3-Hydroxybenzophenone**
- Ethanol, spectroscopic grade
- Quartz cuvettes
- UV-Visible spectrophotometer

Procedure:

- Prepare a stock solution of **3-hydroxybenzophenone** in spectroscopic grade ethanol of a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare a series of dilutions to a final concentration suitable for UV analysis (e.g., 10  $\mu\text{g/mL}$ ).
- Calibrate the UV-Visible spectrophotometer using ethanol as the blank.
- Record the UV spectrum of the diluted **3-hydroxybenzophenone** solution from 200 to 400 nm.
- Identify the wavelength at which the maximum absorbance occurs. This is the  $\lambda_{\text{max}}$ .

## Applications and Biological Activity

## UV Absorber and Photoinitiator

Benzophenones are widely used as UV absorbers in plastics, coatings, and cosmetics to prevent degradation from UV radiation.[1] **3-Hydroxybenzophenone** exhibits strong UV absorption properties.[1] It is also used as a radical and cationic photoinitiator in polymerization processes.[2] As a Type II photoinitiator, upon UV irradiation, it enters an excited state and can abstract a hydrogen atom from a co-initiator (like an amine or alcohol) to generate free radicals, which then initiate polymerization.

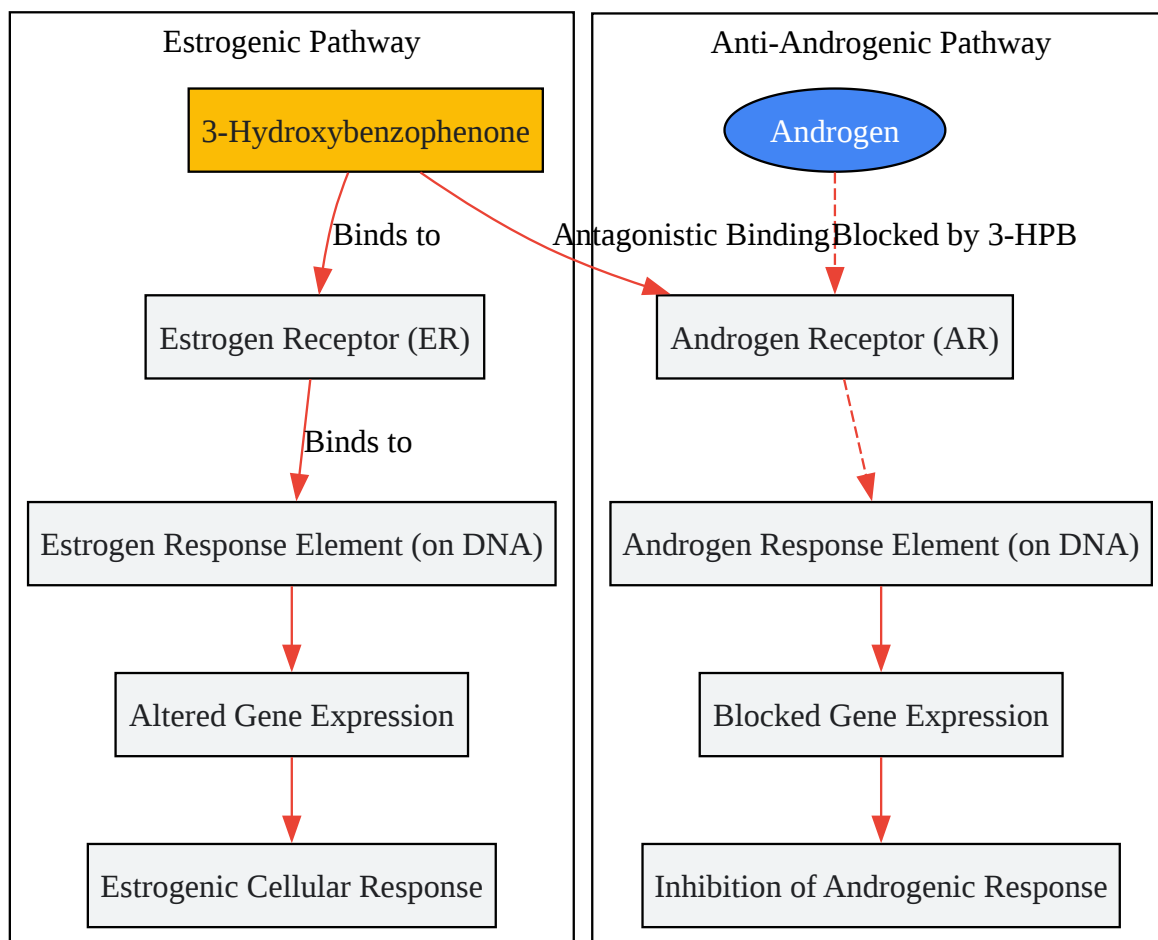
Mechanism of **3-Hydroxybenzophenone** as a photoinitiator.

## Biological Activity: Endocrine Disruption

Several studies have investigated the potential for benzophenone derivatives to act as endocrine disruptors. **3-Hydroxybenzophenone** has been identified as having potential estrogenic and anti-androgenic activity.[2]

- **Estrogenic Activity:** Some hydroxylated benzophenones have been shown to exhibit estrogenic activity, meaning they can mimic the effects of estrogen in the body. This is typically assessed through in vitro reporter gene assays using cell lines such as the human breast cancer cell line MCF-7.[1] While some studies indicate that a 4-hydroxyl group is more critical for high estrogenic activity, benzophenones hydroxylated at the 3-position also show activity.[1][7]
- **Anti-Androgenic Activity:** **3-Hydroxybenzophenone** has demonstrated significant inhibitory effects on the androgenic activity of dihydrotestosterone in in vitro assays.[1] This anti-androgenic activity suggests that it can interfere with the normal functioning of androgens by blocking the androgen receptor.

The interaction with these hormone receptors can modulate their signaling pathways. Endocrine-disrupting chemicals can bind to estrogen receptors (ER) and androgen receptors (AR), leading to altered gene expression and downstream cellular responses.



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Modulation of hormone receptor signaling by **3-Hydroxybenzophenone**.

## Safety and Handling

**3-Hydroxybenzophenone** is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

GHS Hazard Statements:

- H315: Causes skin irritation.



- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

#### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**3-Hydroxybenzophenone** is a versatile chemical compound with established applications in polymer chemistry and emerging significance in the field of endocrinology and toxicology. Its well-defined physicochemical and spectroscopic properties make it a valuable building block in organic synthesis. For researchers in drug development, its demonstrated interaction with estrogen and androgen receptors warrants further investigation to fully characterize its potential as both a therapeutic agent and an endocrine disruptor. The detailed protocols and data presented in this guide are intended to support and facilitate future research into this multifaceted molecule.

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